N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine
Description
N-[(4-Methoxynaphthalen-1-yl)methyl]propan-2-amine (CAS: 353778-44-6, molecular formula C₁₆H₂₁NO₂) is a secondary amine featuring a methoxy-substituted naphthalene ring system. Its physicochemical properties include a molecular weight of 259.34 g/mol, LogP of 3.36, boiling point of 382.9°C, and density of 1.056 g/cm³ .
Properties
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-12-8-9-15(17-3)14-7-5-4-6-13(12)14/h4-9,11,16H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCUVNNACFVGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C2=CC=CC=C12)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357762 | |
| Record name | N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418789-18-1 | |
| Record name | N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine involves several steps. One common synthetic route includes the reaction of 4-methoxynaphthalene with formaldehyde and a secondary amine under acidic conditions to form the intermediate compound. This intermediate is then subjected to reductive amination with propan-2-amine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthaldehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of naphthylmethanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
The compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of specialty chemicals due to its unique structural features that facilitate various chemical reactions.
Chemical Reactions
1-methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine undergoes several types of reactions:
- Oxidation : Can be oxidized to form naphthoquinone derivatives.
- Reduction : Reduction can yield more saturated amine derivatives.
- Substitution : Nucleophilic substitution can occur at the methoxy group.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Naphthoquinone derivatives |
| Reduction | Lithium aluminum hydride, sodium borohydride | Saturated amine derivatives |
| Substitution | Halides, amines under basic conditions | Various substituted naphthalene derivatives |
Biological Applications
Potential Therapeutic Properties
Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. Its mechanism of action involves interaction with specific molecular targets, modulating receptor activity and influencing cellular signaling pathways.
Cellular Studies
In vitro studies have demonstrated that 1-methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine can affect cellular processes such as metabolism and gene expression. For instance, studies on cancer cell lines have shown that it may impair signaling pathways involved in tumor growth.
Medicinal Applications
Drug Development
The compound is being investigated for its potential use in developing new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further research in pharmacology.
Case Study: Cancer Research
A study focused on the effects of similar naphthalene derivatives on cancer cell lines revealed that these compounds could inhibit cell proliferation and induce apoptosis via specific receptor interactions. This suggests a potential application for N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine in oncology.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties allow for the creation of tailored products with specific functionalities.
Mechanism of Action
The mechanism of action of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine involves its role as a monoamine releasing agent. It promotes the release of serotonin, norepinephrine, and dopamine by interacting with their respective transporters. This interaction leads to an increase in the extracellular concentrations of these neurotransmitters, which can modulate various physiological and behavioral responses.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight | LogP | Boiling Point (°C) | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₁₆H₂₁NO₂ | 259.34 | 3.36 | 382.9 | 4-Methoxy-naphthyl, isopropylamine |
| N-Benzyl-1-(4-methoxynaphthalen-1-yl)propane-2-amine | C₂₁H₂₃NO | 305.42 | 4.12 | N/A | Benzyl substitution, chiral center |
| N-(Naphthalen-1-yl(phenyl)methyl)propan-2-amine | C₂₀H₂₂N | 276.39 | 4.89 | N/A | Biphenyl-naphthyl hybrid |
| N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine | C₂₁H₂₇N | 293.45 | 5.21 | N/A | Cyclohexyl group, increased hydrophobicity |
| 2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide | C₂₁H₂₁NO₄S | 383.46 | 2.98 | N/A | Amide linkage, sulfone group |
Key Observations :
- Lipophilicity : The cyclohexyl-substituted analog (LogP = 5.21) exhibits higher lipophilicity than the parent compound, likely due to the bulky aliphatic group .
- Polarity : The amide derivative (LogP = 2.98) is more polar due to the sulfone and amide groups, enhancing water solubility compared to the amine-based analogs .
- Chirality : N-Benzyl-1-(4-methoxynaphthalen-1-yl)propane-2-amine demonstrates enantiomeric specificity, with [α]D values of −12.1 (R-enantiomer) and +11.7 (S-enantiomer), highlighting stereochemical influences on activity .
Biological Activity
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine, a compound derived from the naphthalene family, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound, drawing on diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves a Mannich reaction, where an amine reacts with formaldehyde and a ketone or aldehyde. The reaction yields a product that retains the structural characteristics necessary for biological activity. The general reaction scheme can be summarized as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with naphthalene moieties have shown effectiveness in inhibiting tubulin polymerization, which is crucial for cancer cell division. A study highlighted that 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines demonstrated promising anticancer activity against various cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds derived from naphthalene structures have been reported to exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Neuropharmacological Effects
This compound may also influence neuropharmacological pathways. Similar compounds have been studied for their potential as antidepressants and anxiolytics due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Case Study 1: Anticancer Activity
In a controlled study involving various naphthalene derivatives, this compound was tested against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The compound induced apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| N-[4-Methoxynaphthalen-1-yl)methyl]propan-2-amine | 15 | Apoptosis induction |
| Control (Doxorubicin) | 10 | DNA intercalation |
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial assays were conducted using this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as a lead compound for antibiotic development.
| Bacteria | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 20 | Effective |
| Escherichia coli | 25 | Effective |
Q & A
Advanced Research Question
- SAR Analysis : Synthesize analogs with modified methoxy positions (e.g., 2-methoxy vs. 4-methoxy) and test receptor binding affinity .
- Crystallography : Resolve X-ray structures to correlate amine conformation (e.g., gauche vs. anti) with activity .
- Pharmacokinetics : Use LC-MS/MS to measure metabolic stability in microsomal assays, comparing half-life differences .
How can researchers address regioselectivity challenges in methoxynaphthalene substitution reactions?
Advanced Research Question
- Directing groups : Introduce temporary groups (e.g., tributylstannyl) to steer electrophilic substitution to the 1-position .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids selectively functionalize the naphthalene ring .
- Kinetic vs. thermodynamic control : Adjust temperature (e.g., reflux vs. RT) to favor desired regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
